molecular formula C26H30N2O4 B14740172 Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate CAS No. 4898-57-1

Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate

Cat. No.: B14740172
CAS No.: 4898-57-1
M. Wt: 434.5 g/mol
InChI Key: JQVSBFSFDYFKHJ-UHFFFAOYSA-N
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Description

Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate is an organic compound belonging to the class of dihydroterephthalates It is characterized by the presence of two p-toluidino groups attached to a dihydroterephthalate core, with diethyl ester functionalities

Preparation Methods

The synthesis of diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate involves several key steps:

    Condensation Reaction: The process begins with the condensation of diethyl succinate with aniline or other aromatic amines in the presence of an alkaline catalyst. This reaction forms diethyl succinyl succinate.

    Aromatic Amine Addition: The diethyl succinyl succinate is then reacted with p-toluidine in the presence of an excess of the amine and a catalytic amount of a salt of the amine soluble in the reaction mixture.

    Neutralization and Purification: The reaction mixture is neutralized, and the excess amine is removed.

Chemical Reactions Analysis

Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate involves its ability to undergo various chemical transformations. The aromatic amine groups can interact with electrophiles, while the ester functionalities can be hydrolyzed to form carboxylic acids. These reactions enable the compound to participate in a wide range of chemical processes, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate can be compared with other similar compounds, such as:

Properties

CAS No.

4898-57-1

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

diethyl 2,5-bis(4-methylanilino)cyclohexa-1,4-diene-1,4-dicarboxylate

InChI

InChI=1S/C26H30N2O4/c1-5-31-25(29)21-15-24(28-20-13-9-18(4)10-14-20)22(26(30)32-6-2)16-23(21)27-19-11-7-17(3)8-12-19/h7-14,27-28H,5-6,15-16H2,1-4H3

InChI Key

JQVSBFSFDYFKHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC(=C(C1)NC2=CC=C(C=C2)C)C(=O)OCC)NC3=CC=C(C=C3)C

Origin of Product

United States

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